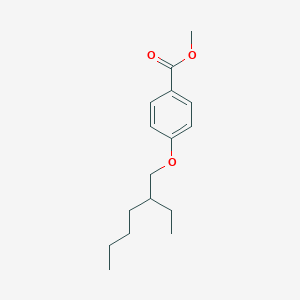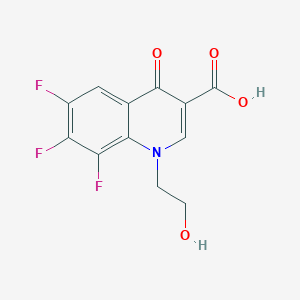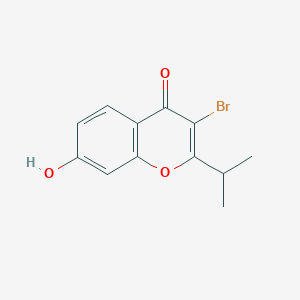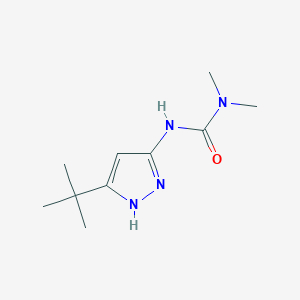
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 6th position of the nicotinamide ring and a 2,4-dichlorophenethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-dichlorophenethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronicotinic acid and 2,4-dichlorophenethylamine.
Activation of Nicotinic Acid: The 6-chloronicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with 2,4-dichlorophenethylamine to form the desired product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenethyl and nicotinamide rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the amide group.
Reduction: Reduced forms of the amide group.
Hydrolysis: 6-chloronicotinic acid and 2,4-dichlorophenethylamine.
科学的研究の応用
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 6-chloro-N-(2,4-dichlorophenethyl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The exact pathways depend on the biological context, but common pathways include those related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
- 6-chloro-N-(3-methoxyphenyl)nicotinamide
- 6-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide
Uniqueness
6-chloro-N-(2,4-dichlorophenethyl)nicotinamide is unique due to the presence of two chloro groups on the phenethyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.
特性
分子式 |
C14H11Cl3N2O |
|---|---|
分子量 |
329.6 g/mol |
IUPAC名 |
6-chloro-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl3N2O/c15-11-3-1-9(12(16)7-11)5-6-18-14(20)10-2-4-13(17)19-8-10/h1-4,7-8H,5-6H2,(H,18,20) |
InChIキー |
PKNYKRZMPCRCLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=O)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-4-cyano-[1-(1-ethylpropyl)]-3-methylpyrazole](/img/structure/B8302060.png)


![1-Hexyl-N-[hexyl(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B8302082.png)

![5-Bromo-6-isopropyl-benzo[1,3]dioxole](/img/structure/B8302094.png)


![1-(3-Methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B8302107.png)
![[2-(6-Methoxy-3-nitro-pyridin-2-ylamino)-ethyl]carbamic acid tert-butyl ester](/img/structure/B8302108.png)
![1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8302115.png)


